
Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a complex organic compound. Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tert-butoxycarbonyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group attached to a benzoate core .Scientific Research Applications
Molecular Structure Analysis
Research on similar compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, has involved detailed molecular structure analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations are used to compare and confirm molecular structures, providing insight into molecular electrostatic potentials and physicochemical properties (Huang et al., 2021).
Supramolecular Structures
Studies on substituted benzoates related to the compound have focused on hydrogen-bonded supramolecular structures. These structures are analyzed in different dimensions, contributing to the understanding of molecular interactions and arrangements (Portilla et al., 2007).
Synthesis of Bioactive Compounds
The compound has been used in synthesizing intermediates for biologically active compounds like crizotinib. These syntheses involve multiple steps and structural confirmations via spectroscopy, contributing to pharmaceutical research and development (Kong et al., 2016).
Crystallographic Studies
The study of similar compounds has involved crystallographic analyses to understand molecular conformation and packing in crystalline forms. This research contributes to the broader understanding of molecular geometry and its implications in various fields, including material science (Gebreslasie et al., 2011).
Pharmaceutical Intermediate Synthesis
The compound and its derivatives are significant in the synthesis of pharmaceutical intermediates. These syntheses, often done on a large scale, involve various chemical reactions and result in products useful in medicinal chemistry and drug development (BerlinMichael et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis. It is particularly useful in the protection of amines, preventing unwanted reactions at the nitrogen atom during synthesis .
Mode of Action
The compound introduces the Boc group into a variety of organic compounds . This is achieved through a direct and sustainable synthesis process enabled by flow microreactor systems . The Boc group shields the amine, allowing for selective reactions to occur at other sites within the molecule .
Biochemical Pathways
The introduction of the Boc group into organic compounds affects various biochemical pathways. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications . These include its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of flow microreactor systems for the synthesis process suggests an efficient and versatile method, potentially impacting the bioavailability of the compound .
Result of Action
The result of the compound’s action is the efficient and sustainable introduction of the Boc group into various organic compounds . This allows for more controlled and selective chemical reactions, contributing to the advancement of synthetic organic chemistry .
Action Environment
The action of the compound, particularly its efficiency and sustainability, is influenced by the use of flow microreactor systems . These systems provide a controlled environment that enhances the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-13(15(22)24-8)14(11-12)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHGCYZOUXMVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
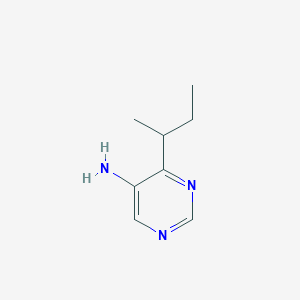
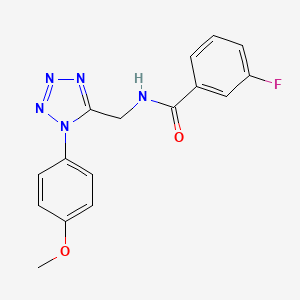


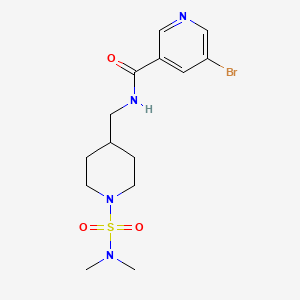
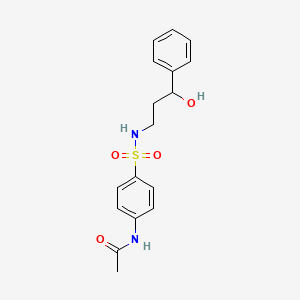
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
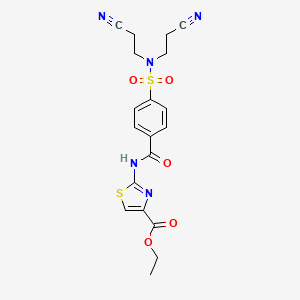
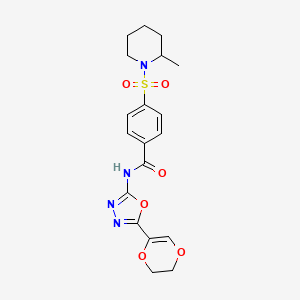
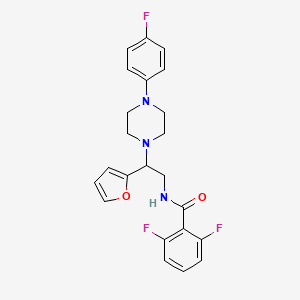
![N-(4-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2430668.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)
